
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and is characterized by the presence of an ethoxycarbonyl group and a pentyl chain. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates .
Wissenschaftliche Forschungsanwendungen
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a model compound in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the pentyl chain can influence the compound’s hydrophobicity and membrane permeability. These properties make it a versatile compound in various biochemical and pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate can be compared with other similar compounds such as:
4-(Methoxycarbonyl)phenyl 4-pentylbenzoate: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and solubility properties.
4-(Ethoxycarbonyl)phenyl 4-butylbenzoate: Similar structure but with a shorter butyl chain, affecting its hydrophobicity and interaction with biological membranes.
4-(Ethoxycarbonyl)phenyl 4-hexylbenzoate: Similar structure but with a longer hexyl chain, influencing its physical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Eigenschaften
CAS-Nummer |
90233-52-6 |
|---|---|
Molekularformel |
C21H24O4 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(4-ethoxycarbonylphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C21H24O4/c1-3-5-6-7-16-8-10-18(11-9-16)21(23)25-19-14-12-17(13-15-19)20(22)24-4-2/h8-15H,3-7H2,1-2H3 |
InChI-Schlüssel |
AEVBGNFOCRGTHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


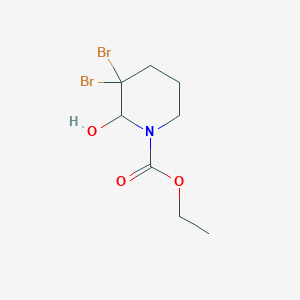
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
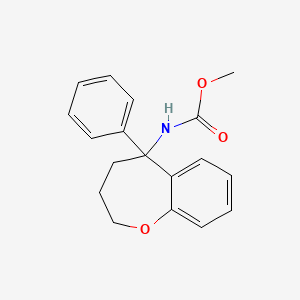
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)


![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
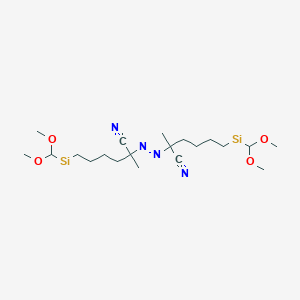
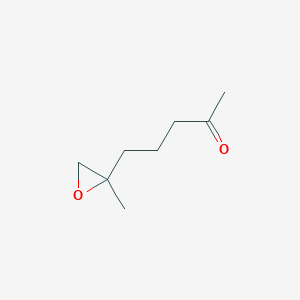

![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
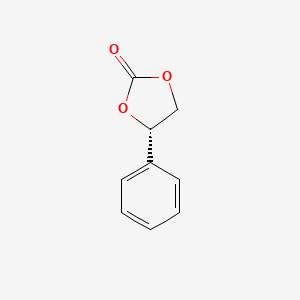
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
